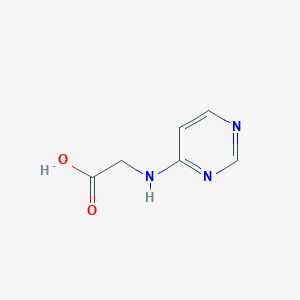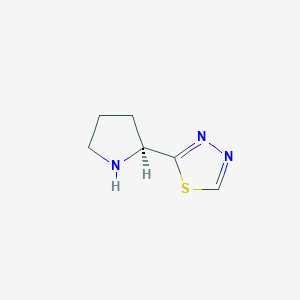![molecular formula C8H9N3O B13099562 2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)
2-(Methoxymethyl)imidazo[1,2-A]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)imidazo[1,2-A]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring, with a methoxymethyl group attached to the second position of the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)imidazo[1,2-A]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-A]pyrimidine core. The methoxymethyl group can be introduced through subsequent functionalization reactions.
For example, a typical synthetic route may involve the following steps:
Condensation Reaction: 2-aminopyrimidine is reacted with an aldehyde (such as formaldehyde) in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under basic conditions to form the imidazo[1,2-A]pyrimidine core.
Functionalization: The resulting imidazo[1,2-A]pyrimidine is then reacted with methoxymethyl chloride in the presence of a base (such as sodium hydride) to introduce the methoxymethyl group at the second position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the condensation and cyclization reactions, and the final functionalization to introduce the methoxymethyl group. Reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxymethyl)imidazo[1,2-A]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation can yield N-oxides.
- Reduction can produce reduced imidazo[1,2-A]pyrimidine derivatives.
- Substitution can result in the replacement of the methoxymethyl group with other functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)imidazo[1,2-A]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used as a probe to study various biological processes and molecular interactions.
Chemical Biology: The compound is employed in chemical biology to investigate enzyme mechanisms and protein-ligand interactions.
Material Science: It is explored for its potential use in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(Methoxymethyl)imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, thereby exerting antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylimidazo[1,2-A]pyridine: Similar in structure but with a methyl group instead of a methoxymethyl group.
Imidazo[1,2-A]pyrimidine: The parent compound without any substituents.
2-Aminoimidazo[1,2-A]pyrimidine: Contains an amino group at the second position.
Uniqueness
2-(Methoxymethyl)imidazo[1,2-A]pyrimidine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other scientific research applications.
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
2-(methoxymethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H9N3O/c1-12-6-7-5-11-4-2-3-9-8(11)10-7/h2-5H,6H2,1H3 |
InChI-Schlüssel |
FHFRZAZBLVBCQS-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CN2C=CC=NC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate](/img/structure/B13099493.png)
![methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate](/img/structure/B13099497.png)

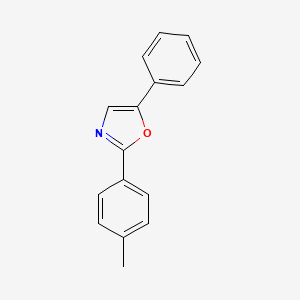
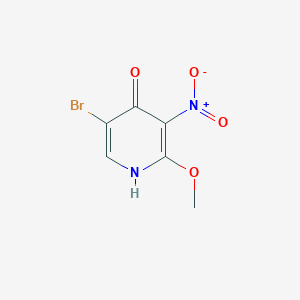
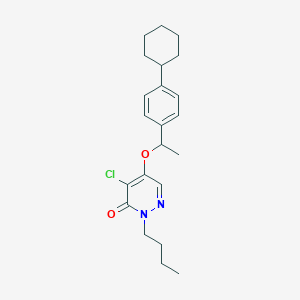
![5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13099517.png)
![Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13099533.png)

